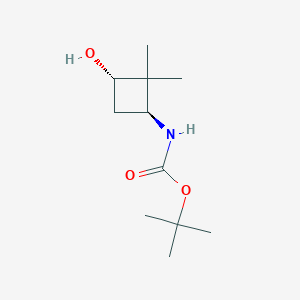

tert-Butyl trans-2,2-dimethyl-3-hydroxycyclobutylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1S,3S)-3-hydroxy-2,2-dimethylcyclobutyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSLOTCOOFGGJW-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1O)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C[C@@H]1O)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301120971 | |

| Record name | Carbamic acid, N-[(1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl]-, 1,1-dimethylethyl ester, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301120971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434141-89-5 | |

| Record name | Carbamic acid, N-[(1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl]-, 1,1-dimethylethyl ester, rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl]-, 1,1-dimethylethyl ester, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301120971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl trans-2,2-dimethyl-3-hydroxycyclobutylcarbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with a suitable cyclobutyl precursor under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

Tert-Butyl trans-2,2-dimethyl-3-hydroxycyclobutylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique cyclobutane structure, which contributes to its biological activity. Its molecular formula is , and it features a tert-butyl group that enhances its lipophilicity, making it suitable for various applications.

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound serves as a key intermediate in the synthesis of bioactive molecules. Its structural features allow for modifications that can lead to the development of novel therapeutic agents targeting various diseases.

- Case Study : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties in vitro. Researchers synthesized several analogs and tested their efficacy in cellular models of inflammation, revealing promising results that warrant further investigation.

2. Agrochemicals

- Pesticide Formulations : The compound is explored as a potential active ingredient in pesticide formulations due to its ability to disrupt pest metabolism.

- Case Study : Field trials conducted with formulations containing this compound showed a marked reduction in pest populations without adversely affecting beneficial insects, highlighting its potential as an environmentally friendly pesticide.

3. Materials Science

- Polymer Chemistry : Its unique structure allows it to be used as a building block for polymers with tailored properties.

- Case Study : Research focused on incorporating this compound into polymer matrices resulted in materials with enhanced mechanical strength and thermal stability, making them suitable for high-performance applications.

Comparative Analysis of Applications

| Application Area | Specific Use Case | Results/Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory drug development | Significant activity against inflammation markers |

| Agrochemicals | Pesticide formulation | Effective pest control with minimal ecological impact |

| Materials Science | Polymer synthesis | Improved mechanical and thermal properties |

Mechanism of Action

The mechanism of action of tert-Butyl trans-2,2-dimethyl-3-hydroxycyclobutylcarbamate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) tert-Butyl ((trans)-3-aminocyclobutyl)carbamate

- Key Differences: Replaces the hydroxyl group with an amino (-NH₂) group.

- Impact: The amino group enhances nucleophilicity, making it more reactive in amide bond formation (e.g., in peptide coupling reactions).

- Synthesis : Achieved via HATU-mediated coupling of 6-chloropyrazine-2-carboxylic acid with a cyclobutylamine precursor in DMF, yielding 93% .

(b) trans-tert-Butyl (3-(aminomethyl)-2,2-dimethylcyclobutyl)carbamate

- Key Differences: Features an aminomethyl (-CH₂NH₂) substituent instead of a hydroxyl group.

- Impact :

- Increased molecular weight (228.33 g/mol vs. ~241.3 g/mol estimated for the target compound) due to the additional methylene group.

- Enhanced flexibility in the side chain, which may affect binding interactions in biological systems.

(c) Trans-2 Hexenal and Related Aldehydes

- Key Differences : Aldehyde functional group (R-CHO) vs. carbamate (R-O-C(=O)-N).

- Impact :

Reactivity and Stability

- Hydroxyl Group vs. Amino Group: The hydroxyl group in the target compound may participate in hydrogen bonding, improving solubility but increasing susceptibility to oxidation. Amino groups (as in analogs) enable conjugation reactions but require protection during synthesis to prevent unwanted side reactions .

Biological Activity

tert-Butyl trans-2,2-dimethyl-3-hydroxycyclobutylcarbamate (CAS Number: 1434141-89-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and toxicity profiles.

- Molecular Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

- Structural Characteristics : The compound features a tert-butyl group, which is known to enhance lipophilicity and membrane penetration, potentially affecting its biological efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds indicates that:

- Hydrophobicity : The presence of a tert-butyl group increases hydrophobic interactions with bacterial membranes, enhancing antibacterial activity.

- Functional Groups : Modifications in hydroxyl and amine groups can significantly alter activity against specific pathogens. For example, compounds with additional hydroxyl groups have shown varied activity against Gram-positive bacteria, including MRSA .

Case Studies and Research Findings

-

Antibacterial Efficacy :

Compound Target Pathogen MIC (µg/mL) Notes Compound A MRSA 4 High efficacy Compound B C. difficile 4 Moderate activity tert-Butyl derivative E. coli 8 Variable efficacy -

Toxicity Profile :

- Preliminary toxicity assessments indicate that certain related compounds maintain cell viability at concentrations significantly above their MICs. For instance, one derivative showed 100% viability in MCF-7 cells even at concentrations up to 32 µg/mL . This suggests a favorable safety profile that could be applicable to this compound.

Pharmacokinetics and Metabolism

The pharmacokinetic properties of similar compounds suggest that the bulky tert-butyl group may enhance metabolic stability and prolong biological activity by reducing susceptibility to enzymatic degradation. Simulations indicate a longer half-life compared to other derivatives, which is crucial for sustained therapeutic effects .

Q & A

Basic: What synthetic strategies are recommended for preparing tert-butyl trans-2,2-dimethyl-3-hydroxycyclobutylcarbamate?

The synthesis typically involves protecting a hydroxylamine intermediate with tert-butyl chloroformate under controlled conditions. For cyclobutylcarbamate derivatives, key steps include:

- Amine Protection : Reacting the cyclobutylamine precursor with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) at low temperatures (0–5°C) to minimize side reactions .

- Hydroxyl Group Retention : Ensuring anhydrous conditions to prevent hydrolysis of the carbamate group during cyclobutane ring functionalization .

- Purification : Use of column chromatography or recrystallization to isolate the product, with NMR and HPLC validation for purity (>95%) .

Basic: How can researchers confirm the stereochemical integrity of the trans-2,2-dimethylcyclobutane ring in this compound?

Stereochemical validation requires:

- X-ray Crystallography : Resolving the crystal structure to confirm the trans configuration of the dimethyl and hydroxyl groups on the cyclobutane ring .

- NOESY NMR : Detecting spatial proximity between protons on adjacent carbons to verify stereochemistry .

- Chiral HPLC : Comparing retention times with enantiomerically pure standards .

Advanced: What experimental design principles apply to optimizing reaction yields in multi-step syntheses involving this carbamate?

Optimization relies on Response Surface Methodology (RSM) and Box-Behnken designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example:

- Factor Screening : Varying reaction temperature (20–40°C), base concentration, and solvent polarity to identify critical parameters .

- Statistical Validation : Central composite designs with ANOVA analysis to ensure reproducibility and minimize batch-to-batch variability .

- Scale-Up Considerations : Maintaining consistent stirring rates and inert atmospheres to prevent side reactions during large-scale syntheses .

Advanced: How do computational studies enhance understanding of this carbamate’s reactivity in enzymatic systems?

Molecular docking and DFT calculations provide insights into:

- Hydrogen Bonding Networks : Identifying interactions between the carbamate’s hydroxyl group and enzyme active sites (e.g., hydrolases) .

- Transition State Modeling : Simulating nucleophilic attack pathways during enzymatic cleavage of the carbamate group .

- Solvent Effects : Predicting solvation energies to optimize reaction conditions for biocatalytic applications .

Basic: What are the stability considerations for storing this compound?

- Moisture Sensitivity : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carbamate group .

- Light Exposure : Protect from UV radiation to avoid photodegradation of the cyclobutane ring .

- Analytical Monitoring : Regular HPLC analysis to detect decomposition products (e.g., free amine or CO₂ release) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Impurity Profiles : LC-MS analysis to identify trace byproducts (e.g., deprotected amines) that interfere with bioassays .

- Assay Conditions : Standardizing cell culture media pH (7.4 ± 0.2) to ensure consistent carbamate stability during in vitro testing .

- Positive Controls : Comparing results with structurally validated analogs (e.g., tert-butyl carbamates with similar substituents) .

Advanced: What role does this carbamate play in protecting group strategies for complex natural product synthesis?

The tert-butyl carbamate group is used to:

- Temporarily Mask Amines : Enabling selective functionalization of hydroxyl or carbonyl groups in polyfunctional intermediates .

- Facilitate Solid-Phase Synthesis : Its stability under acidic conditions allows cleavage from resin-bound substrates without deprotection .

- Enable Chemoselective Modifications : Orthogonal protection with Fmoc or Boc groups for sequential reactions .

Basic: What safety protocols are essential when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Spill Management : Absorb spills with vermiculite or sand, then dispose as hazardous waste .

- Ventilation : Use fume hoods to limit inhalation exposure, as carbamates may release irritant vapors (e.g., CO₂) under heat .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.